N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine
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Overview
Description
N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine: is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an allyl group, a tolyl group, and a tosyl group attached to an oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Tosyl Group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Allyl Group: The allyl group can be introduced through an allylation reaction using an allyl halide and a suitable base.
Attachment of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine can undergo oxidation reactions to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and tosyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxazole oxides or sulfoxides.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry: N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving oxazole-containing enzymes. It can also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes that recognize oxazole rings. The allyl and tolyl groups may enhance its binding affinity and specificity towards these targets. The tosyl group can also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
- N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- N-allyl-2-nitrilo-N-m-tolyl-thioacetamide
- N-allyl-2-(1-m-tolyl-1H-tetrazol-5-ylsulfanyl)-acetamide
Uniqueness: N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine is unique due to the presence of the tosyl group attached to the oxazole ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties. The combination of the allyl, tolyl, and tosyl groups in a single molecule provides a versatile platform for various applications in research and industry.
Properties
IUPAC Name |
2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-12-21-19-20(26(23,24)17-10-8-14(2)9-11-17)22-18(25-19)16-7-5-6-15(3)13-16/h4-11,13,21H,1,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKWZCNAJJCQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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